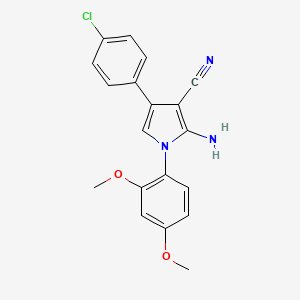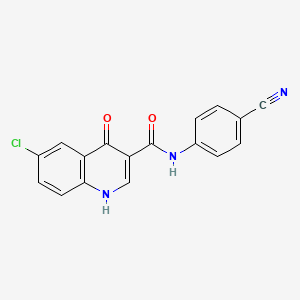
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions One common method involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyphenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate nitrile source, such as malononitrile, under basic conditions to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-amino-4-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide
- 2-amino-4-(4-fluorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide
- 2-amino-4-(4-methylphenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide
Uniqueness
The uniqueness of 2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide lies in its specific combination of functional groups and its potential biological activity. The presence of the chloro group on the aromatic ring can significantly influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C19H16ClN3O2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-24-14-7-8-17(18(9-14)25-2)23-11-16(15(10-21)19(23)22)12-3-5-13(20)6-4-12/h3-9,11H,22H2,1-2H3 |
InChI 键 |
LQUOXBOLXCHAEB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2C=C(C(=C2N)C#N)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476425.png)
![N-[2-(4-benzoylphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11476432.png)
![1-(4,6-dimethylpyrimidin-2-yl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11476440.png)
![4-{[1-Cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}benzoic acid](/img/structure/B11476448.png)
![7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11476456.png)
![2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B11476457.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11476461.png)
![N-[2-(2-hydroxyethoxy)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11476467.png)
![2-[4-(2-Amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11476471.png)

![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11476489.png)
![7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11476503.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11476506.png)
![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide](/img/structure/B11476519.png)
